molecular formula C20H17N3O3S2 B2499095 4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide CAS No. 886903-78-2

4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B2499095
CAS No.: 886903-78-2
M. Wt: 411.49
InChI Key: CTBWSFHXCTVDFH-UHFFFAOYSA-N
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Description

4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound that features a benzenesulfonamide group and a cyano-substituted thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale synthesis using the aforementioned reaction conditions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its derivatives inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it particularly valuable in cancer research .

Properties

IUPAC Name

4-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-13-14(2)27-20(18(13)12-21)22-19(24)15-8-10-16(11-9-15)23-28(25,26)17-6-4-3-5-7-17/h3-11,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBWSFHXCTVDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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